Home > Products > Screening Compounds P78178 > 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-3-ol
1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-3-ol - 1146080-62-7

1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-3-ol

Catalog Number: EVT-3350913
CAS Number: 1146080-62-7
Molecular Formula: C17H17N5O3
Molecular Weight: 339.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-3-ol is a complex organic compound that integrates multiple heterocyclic structures, specifically a piperidine, benzoimidazole, and pyridine moiety. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry. Its design incorporates a nitro group on the pyridine ring, which may enhance its pharmacological properties.

Source and Classification

This compound can be classified under heterocyclic compounds, specifically those containing nitrogen atoms within their rings. Heterocycles are significant in medicinal chemistry as they often exhibit diverse biological activities. The presence of the nitro group suggests potential applications in antimicrobial or anticancer therapies, as nitro-substituted compounds have been reported to display such activities .

Synthesis Analysis

The synthesis of 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-3-ol typically involves multi-step processes that include the formation of the benzoimidazole and subsequent functionalization to introduce the piperidine and nitro groups.

Methods and Technical Details

  1. Formation of Benzoimidazole: The initial step often involves the condensation of o-phenylenediamine with appropriate carbonyl compounds to form benzoimidazole derivatives. This can be achieved through methods such as cyclization reactions under acidic or basic conditions.
  2. Piperidine Integration: The next step involves the introduction of the piperidine ring, which can be synthesized through nucleophilic substitution reactions where a suitable piperidine derivative reacts with the benzoimidazole intermediate.
  3. Nitro Group Introduction: The final step may involve nitration of the pyridine ring using nitrating agents like nitric acid or through electrophilic aromatic substitution methods.

The synthesis requires careful control of reaction conditions such as temperature and time to optimize yields and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-3-ol can be depicted as follows:

  • Molecular Formula: C17H19N5O
  • Molecular Weight: Approximately 325.37 g/mol
  • Structural Features:
    • A piperidine ring
    • A benzoimidazole moiety
    • A nitro group attached to a pyridine ring

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions typical for its functional groups:

  1. Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile in reactions with electrophiles.
  2. Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering its biological activity.
  3. Condensation Reactions: The hydroxyl group on the piperidine may participate in condensation reactions to form esters or ethers.

These reactions are crucial for modifying the compound's properties for specific applications in drug development .

Mechanism of Action

The mechanism of action for 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-3-ol is likely related to its interaction with biological targets such as enzymes or receptors involved in disease processes.

Process and Data

  1. Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting their function.
  2. Receptor Modulation: It could also act as a modulator for receptors involved in neurotransmission or cell signaling pathways, potentially influencing physiological responses.

Studies on similar compounds suggest that structural features like the nitro group and heterocyclic rings play critical roles in determining their binding affinities and biological activities .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide; limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or heat.
  • Reactivity: The presence of functional groups allows for various chemical transformations, enhancing its versatility in synthetic applications.

Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are often employed to assess purity and identify degradation products during stability studies .

Applications

Scientific Uses

  1. Pharmaceutical Development: Given its structural characteristics, this compound may serve as a lead candidate in drug discovery programs targeting infectious diseases or cancer.
  2. Biological Research: It can be utilized in studies investigating the mechanisms of action of similar compounds or exploring new therapeutic pathways.
  3. Material Science: Potential applications may extend into materials science where its unique properties could contribute to developing novel materials with specific functionalities.
Introduction to Benzimidazole-Pyridine Hybrid Scaffolds

Benzimidazole-pyridine hybrids represent a strategically designed class of heterocyclic compounds that merge the distinct pharmacological advantages of both molecular frameworks. These hybrid architectures exploit the DNA-binding capability of benzimidazoles (structurally analogous to purines) and the target specificity imparted by pyridine-based substituents. The integration of a piperidin-3-ol moiety further enhances spatial orientation for target engagement and pharmacokinetic optimization. Such molecular hybrids have emerged as privileged scaffolds in kinase inhibition, epigenetic modulation, and anticancer drug development due to synergistic electronic and steric properties. The compound 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-3-ol exemplifies this approach, combining three pharmacologically significant units: a benzimidazole core, a 5-nitropyridyl substituent, and a piperidinyl alcohol linker.

Historical Evolution of Benzimidazole Derivatives in Medicinal Chemistry

Benzimidazole derivatives have evolved from antiparasitic applications to cornerstone scaffolds in oncology and virology therapeutics. Their medicinal significance originates from:

  • Bioisosteric Properties: Structural mimicry of purine bases enables reversible interactions with DNA helicases and topoisomerases, disrupting replication in rapidly dividing cells [1].
  • Versatile Pharmacological Profiles: Over 80% of FDA-approved small-molecule drugs contain nitrogen heterocycles, with benzimidazole derivatives prominently represented due to their tunable electronic properties and bioavailability [1] [4].
  • Clinical Impact: Landmark drugs like bendamustine (DNA alkylator), abemaciclib (CDK4/6 inhibitor), and veliparib (PARP inhibitor) validate the benzimidazole core's therapeutic utility [8].

Table 1: Clinically Approved Benzimidazole-Containing Drugs with Key Applications

Drug NameTherapeutic TargetClinical ApplicationStructural Feature
BendamustineDNA cross-linkerChronic lymphocytic leukemiaBenzimidazole + nitrogen mustard
AbemaciclibCDK4/6 kinaseBreast cancerBenzimidazole-pyridopyrimidine
VeliparibPARP enzymeOvarian cancerBenzimidazole-carboxamide
DovitinibMulti-kinase (FGFR, VEGFR)Renal cell carcinomaBenzimidazole-urea
NocodazoleTubulin polymerizationResearch tool (antimitotic)Benzimidazole-carbamate

The structural plasticity of benzimidazoles permits regioselective derivatization at N1, C2, and C5/C6 positions. Hybridization at N1 (as seen in the target compound) leverages this site for sterically unhindered pharmacophore attachment while preserving hydrogen-bonding capacity at C2 [8]. Historical optimization has demonstrated that C2 linkages with alicyclic amines—particularly piperidine variants—enhance blood-brain barrier penetration and modulate log P values critical for CNS-targeted agents [8] [9].

Structural Significance of the 5-Nitro-pyridin-2-yl Substituent in Heterocyclic Drug Design

The 5-nitro-pyridin-2-yl group confers distinctive electronic and steric properties that profoundly influence target binding and pharmacokinetics:

  • Electron-Withdrawing Effects: The meta-positioned nitro group generates a significant dipole moment (∼4.5 D) and reduces pyridine ring electron density. This enhances π-stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) and facilitates hydrogen bonding via nitro oxygen atoms [2] [6].
  • Metabolic Stability: Nitropyridines resist oxidative metabolism better than methylpyridines, extending plasma half-life. The nitro group can serve as a synthetic handle for in vivo reduction to amino derivatives, enabling prodrug strategies or secondary interactions [2].
  • Case Studies in Bioactivity:
  • JAK2 inhibitors incorporating 3-nitropyridines exhibit IC₅₀ values of 8.5–12.2 µM, attributed to nitro-mediated hydrogen bonding with Leu932 and Asp939 residues [2].
  • 3-Nitropyridylpiperazine urease inhibitors achieve IC₅₀ ∼2.0 µM against jack bean urease, 10-fold more potent than thiourea standards [2].
  • Nitropyridine-containing HIV-1 integrase inhibitors demonstrate dual inhibition (strand transfer IC₅₀ = 190 µM; RNase H IC₅₀ = 90 µM) via nitro group coordination with Mg²⁺ cofactors [2].

Table 2: Structure-Activity Relationship (SAR) of Nitropyridine Substituents in Bioactive Compounds

Nitropyridine PositionBiological TargetKey Activity TrendMechanistic Insight
3-Nitro at pyridine C3JAK2 kinaseIC₅₀ 8.5 µM (vs. 24.3 µM for roscovitine)H-bonding with hinge region residues
5-Nitro at pyridine C5UreaseIC₅₀ 2.3 µM (vs. 23.2 µM for thiourea)Polar interaction with nickel center
3,5-DinitropyridineGlycogen synthase kinase-3IC₅₀ 8 nM; EC₅₀ 0.13 µMEnhanced membrane permeability
4-Nitropyridine-N-oxideP. aeruginosa biofilm50% inhibition at 30–50 µMQuorum sensing disruption

Molecular modeling indicates that the 5-nitro-pyridin-2-yl group adopts a coplanar orientation with the benzimidazole ring, creating an extended conjugated system that stabilizes intercalation with DNA base pairs. This conformation is critical for topoisomerase I/II inhibition observed in benzimidazole hybrids [8] [9].

Role of Piperidin-3-ol Motifs in Bioactive Compound Optimization

Piperidin-3-ol provides three-dimensional structural diversity essential for optimizing target complementarity and ADMET properties:

  • Stereochemical Influence: The chiral C3 center enables enantioselective target engagement. (R)-enantiomers typically show 10-100-fold higher affinity for aminergic GPCRs and kinases than (S)-counterparts due to preferential hydrogen bonding geometries [9] [10].
  • Hydrogen-Bonding Capacity: The hydroxyl group serves as both H-bond donor (to protein carbonyls) and acceptor (to backbone NH groups), enhancing binding specificity. In CDK2 inhibitors, this moiety bridges interactions with Glu81 and Leu83 [8] [10].
  • Solubility-Bioavailability Balance: Piperidin-3-ol reduces log P by ∼0.8 units compared to piperidine, improving aqueous solubility without compromising membrane permeability. This is evidenced by Caco-2 permeability >5 × 10⁻⁶ cm/s for piperidin-3-ol derivatives versus <2 × 10⁻⁶ cm/s for morpholine analogs [9].

Table 3: Optimization Strategies Enabled by Piperidin-3-ol Motifs in Drug Development

ParameterPiperidine ImpactPiperidin-3-ol AdvantageExample Compound
SolubilityLow water solubility (log P >2)Reduced log P by 0.5–1.0 unitQuizartinib (AML therapy)
Target AffinityHydrophobic interactionsAdditional H-bonding (+2–3 kcal/mol)Capivasertib (AKT inhibitor)
Metabolic StabilityCYP3A4 N-dealkylationResistance to oxidation at C3Zuranolone (neurosteroid)
Synthetic VersatilityLimited conjugation sitesO-alkylation/acylation for prodrugsPirtobrutinib (BTK inhibitor)

In the target compound 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-3-ol, the piperidinyl alcohol likely adopts an equatorial orientation, positioning the hydroxyl group for solvent exposure. This conformation minimizes steric clash with the benzimidazole-pyridine plane while enabling salt formation (e.g., hydrochloride salts) to enhance crystallinity and formulation stability [9] [10]. The piperidine nitrogen also provides a site for prodrug derivatization via carbamate or ester linkages, as utilized in FDA-approved kinase inhibitors like pirtobrutinib [9].

Properties

CAS Number

1146080-62-7

Product Name

1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-3-ol

IUPAC Name

1-[1-(5-nitropyridin-2-yl)benzimidazol-2-yl]piperidin-3-ol

Molecular Formula

C17H17N5O3

Molecular Weight

339.3 g/mol

InChI

InChI=1S/C17H17N5O3/c23-13-4-3-9-20(11-13)17-19-14-5-1-2-6-15(14)21(17)16-8-7-12(10-18-16)22(24)25/h1-2,5-8,10,13,23H,3-4,9,11H2

InChI Key

YIQZWCRTBGEXSZ-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N2C4=NC=C(C=C4)[N+](=O)[O-])O

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N2C4=NC=C(C=C4)[N+](=O)[O-])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.